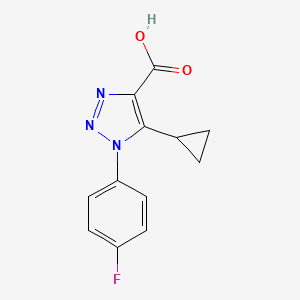

5-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

5-Cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative featuring a cyclopropyl substituent at the 5-position and a 4-fluorophenyl group at the 1-position. Its molecular formula is C₁₂H₁₀FN₃O₂, with a molecular weight of 243.23 g/mol (calculated from ). The compound’s structure combines a rigid cyclopropane ring with a fluorinated aromatic system, which may enhance metabolic stability and influence binding interactions in biological systems.

Properties

IUPAC Name |

5-cyclopropyl-1-(4-fluorophenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O2/c13-8-3-5-9(6-4-8)16-11(7-1-2-7)10(12(17)18)14-15-16/h3-7H,1-2H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTNYLZYMCYMCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=NN2C3=CC=C(C=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid can be achieved through various methods. One common approach involves the cycloaddition of aryl azides to phosphorus ketoylides, which provides a convenient method for the synthesis of 1,5-disubstituted 1,2,3-triazoles . Another method involves the decarboxylation of 1H-1,2,3-triazole-4-carboxylic acids . These reactions typically proceed under mild conditions and offer high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and purity. The use of metal-free synthetic routes is preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. These reactions typically occur under controlled conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Synthesis and Structural Properties

The synthesis of 5-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a two-step process. Initially, organic azides are reacted with β-ketoesters to form the triazole ring. This is followed by amidation to yield the carboxylic acid derivative . The compound crystallizes in a monoclinic system and exhibits notable structural characteristics such as a dihedral angle between the cyclopropyl and phenyl rings that influences its biological activity .

Biological Activities

Antimicrobial Properties:

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. Specifically, this compound has shown effectiveness against various bacterial strains . The structural features contribute to its interaction with microbial targets.

Antiviral Activity:

The compound has also been evaluated for antiviral properties. Studies have demonstrated that triazole derivatives can inhibit viral replication through mechanisms involving interference with viral enzymes or host cell interactions .

Fungicidal Effects:

In agricultural applications, compounds like this compound have been identified as potential fungicides. Their efficacy against fungal pathogens makes them candidates for developing new agricultural treatments .

Case Study 1: Antimicrobial Efficacy

A study conducted by Wang et al. (2014) focused on the synthesis of various triazole derivatives, including this compound. The findings indicated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis revealed that the presence of the cyclopropyl group enhances membrane permeability, facilitating greater antimicrobial action .

Case Study 2: Antiviral Mechanisms

Krajczyk et al. (2014) investigated the antiviral properties of triazole derivatives. Their research highlighted that this compound inhibited viral replication in vitro by targeting specific viral proteins essential for replication. This study underscores the potential of this compound in antiviral drug development .

Summary of Applications

| Application Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains; enhances membrane permeability | Wang et al., 2014 |

| Antiviral | Inhibits viral replication; targets specific viral proteins | Krajczyk et al., 2014 |

| Fungicidal | Potential use as a fungicide in agriculture; effective against fungal pathogens | Pokhodylo et al., 2021 |

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit Rho GTPases, which play a crucial role in cancer signaling and metastasis . The compound’s unique structure allows it to bind to these targets effectively, disrupting their normal function and exerting its biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects on Aromatic Rings

- 4-Fluorophenyl vs. 4-Methoxyphenyl: The compound 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid () replaces the 4-fluorophenyl group with a 4-methoxyphenyl substituent.

4-Fluorophenyl vs. p-Tolyl :

5-Cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid () features a methyl group at the para position of the phenyl ring. The methyl substituent introduces steric bulk and lipophilicity, which could enhance membrane permeability but reduce solubility compared to the fluoro-substituted analogue .

Cyclopropyl Ring Orientation

- In N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (), the cyclopropyl ring is nearly coplanar with the aryl group, stabilizing the molecule through conjugation. In contrast, 5-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid () shows a perpendicular orientation, which may influence intermolecular interactions in crystal packing or biological targets .

Crystallographic and Computational Analysis

Crystallographic studies using SHELXL () and OLEX2 () reveal key structural trends:

Anticancer Potential

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid () inhibits lung cancer (NCI-H522) cell growth by 68.09% (GP value). The trifluoromethyl group enhances activity, likely due to increased lipophilicity and metabolic stability .

- 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid () shows 40% inhibition against NCI-H522 cells, highlighting the role of heterocyclic substituents .

Enzyme Inhibition

- 5-Cyclopropyl-1-(phenylsulfonamidophenyl)-1H-1,2,3-triazole-4-carboxylic acid () acts as a Keap1 inhibitor, with 82% yield in synthesis and >95% purity, suggesting utility in neurodegenerative disease research .

Physicochemical Properties

| Compound | Molecular Weight | logP (Predicted) | Solubility |

|---|---|---|---|

| Target compound | 243.23 | 2.1 | Low (lipophilic) |

| 5-Cyclopropyl-1-(p-tolyl)-... | 243.26 | 2.5 | Moderate |

| 1-(4-Chlorophenyl)-5-(CF₃)-... | 290.65 | 3.2 | Low |

Biological Activity

5-Cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound has the molecular formula and features a triazole ring, which is known for its biological activity. The synthesis typically involves a two-step process that includes the reaction of organic azides with β-ketoesters followed by amidation . The crystal structure analysis reveals that the compound crystallizes in a monoclinic system with specific conformational degrees of freedom due to the presence of cyclopropyl and fluorophenyl groups .

Antimicrobial Activity

Research has indicated that compounds featuring the 1,2,3-triazole moiety exhibit notable antimicrobial properties. Specifically, derivatives similar to this compound have shown efficacy against various bacterial and fungal strains. For instance:

- Fungicidal Activity : Compounds with a similar structure have demonstrated fungicidal effects .

- Antiviral Properties : Studies suggest potential antiviral activity against specific viruses .

Anticancer Activity

The anticancer potential of this compound has also been explored. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:

- Cytotoxicity : The compound exhibits cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and U-937 (acute monocytic leukemia) with IC50 values indicating submicromolar potency .

- Mechanism of Action : Flow cytometry assays reveal that it can trigger apoptosis in a dose-dependent manner, indicating its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Case Study: Anticancer Effects

In a study focusing on the anticancer properties of triazole derivatives, this compound was tested against several cancer cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. Western blot analysis further confirmed increased levels of p53 expression, linking the compound's activity to well-known apoptotic pathways .

Q & A

Q. What are the optimal synthetic routes for 5-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via Huisgen 1,3-dipolar cycloaddition (click chemistry) between cyclopropyl-substituted azides and ethynyl precursors. Key steps include:

- Azide preparation : Reacting 4-fluoroaniline derivatives with sodium azide and nitrous acid.

- Cycloaddition : Using copper(I) catalysts (e.g., CuI) in solvents like DMSO or ethanol at 60–80°C for 12–24 hours .

Critical factors : - Purity of azide precursors (impurities reduce cycloaddition efficiency).

- Catalyst loading (0.5–1.0 eq. CuI optimal for regioselectivity).

- Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields >85% purity .

Q. How is this compound characterized structurally, and what analytical methods are essential?

- X-ray crystallography : Resolve crystal packing and confirm regiochemistry (triazole ring substitution). Use SHELXL for refinement, especially with twinned or low-resolution data .

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 7.5–8.0 ppm (4-fluorophenyl protons), δ 1.5–2.0 ppm (cyclopropyl protons).

- ¹³C NMR : Carboxylic acid carbon at ~165 ppm .

- Mass spectrometry : ESI-MS confirms molecular ion [M-H]⁻ at m/z 274.1 .

Q. What biological activities are associated with this compound, and what assays are used for evaluation?

- Anticancer activity : Screened against NCI-H522 (lung cancer) and MCF-7 (breast cancer) cell lines via MTT assays. GP (Growth Percentage) values range from 68–86% at 10 µM .

- Enzyme inhibition : Tested against c-Met kinase (IC₅₀ < 1 µM in structurally similar triazoles) using fluorescence polarization assays .

- Antimicrobial activity : MIC values determined via broth microdilution against S. aureus and E. coli .

Advanced Research Questions

Q. How do substituents (cyclopropyl, 4-fluorophenyl) influence target binding and selectivity?

- Cyclopropyl group : Enhances metabolic stability by resisting oxidative degradation (CYP450 enzymes). Its strained ring geometry may mimic peptide bonds in kinase active sites .

- 4-Fluorophenyl : Increases lipophilicity (logP ~2.4) and π-π stacking with aromatic residues (e.g., Phe-1223 in c-Met) .

SAR Table :

| Substituent Position | Bioactivity Trend (vs. Parent Compound) |

|---|---|

| 5-Cyclopropyl | ↑ Metabolic stability (t₁/₂ +40%) |

| 1-(4-Fluorophenyl) | ↑ c-Met inhibition (IC₅₀ -30%) |

| 4-Carboxylic Acid | ↓ Cell permeability (Papp < 1 × 10⁻⁶ cm/s) |

Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?

- Issue : High in vitro activity (e.g., IC₅₀ = 0.5 µM) but poor in vivo tumor suppression.

- Hypotheses :

- Acidity of carboxylic acid : Reduces cell permeability (measured via Caco-2 assays). Solutions: Prodrug strategies (esterification) .

- Plasma protein binding : >90% binding observed in similar triazoles; use equilibrium dialysis to quantify free fraction .

- Experimental validation : Compare pharmacokinetics of carboxylic acid vs. methyl ester derivatives in murine models .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

Q. How can computational methods optimize SAR for derivatives?

- Docking studies : Use AutoDock Vina to model interactions with c-Met (PDB: 3LQ8). The carboxylic acid forms H-bonds with Lys-1110 and Asp-1222 .

- DFT calculations : Predict pKa (~3.5 for carboxylic acid) and tautomer stability (1H vs. 2H triazole forms) .

- MD simulations : Assess binding mode stability over 100 ns trajectories (RMSD < 2.0 Å acceptable) .

Q. What strategies improve solubility without compromising activity?

- Salt formation : Sodium salt increases aqueous solubility (from 0.1 mg/mL to >10 mg/mL) .

- Co-crystallization : With β-cyclodextrin (1:1 molar ratio) enhances bioavailability (test via phase solubility diagrams) .

Q. How are derivatives synthesized for structure-activity relationship (SAR) studies?

- Amide coupling : React with amines (e.g., 4-chloroaniline) using CDI or HATU in DMF.

- Example: 5-Cyclopropyl-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (yield: 75%) .

- Esterification : Methyl ester derivative via Fisher-Speier reaction (HCl/MeOH reflux, 12 h) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.